molecular formula C4H4N2O3 B1196877 1-Methylimidazolidine-2,4,5-trione CAS No. 3659-97-0

1-Methylimidazolidine-2,4,5-trione

Cat. No.: B1196877
CAS No.: 3659-97-0
M. Wt: 128.09 g/mol
InChI Key: MJJCZWPYKMGQHU-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Methylimidazolidine-2,4,5-trione has several scientific research applications:

Safety and Hazards

1-Methylimidazolidine-2,4,5-trione may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazolidine-2,4,5-trione can be synthesized through the nitration of 1-methylimidazole and its nitro derivatives. The process involves the use of a mixture of 98% nitric acid and 15% sulfur trioxide in sulfuric acid. The nitration reactions are carried out at specific temperature conditions to yield the desired product. For instance, 1-methylimidazole, 1-methyl-4-nitroimidazole, and 1-methyl-5-nitroimidazole can be converted to 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole under controlled conditions .

Industrial Production Methods: The industrial production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple carbonyl groups makes it reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various nitro and amino derivatives of this compound, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methylimidazolidine-2,4,5-trione involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple carbonyl groups, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

  • 1-Methyl-2,4,5-trinitroimidazole
  • 1-Methyl-4,5-dinitroimidazole
  • 1-Methyl-2-nitroimidazole

Comparison: 1-Methylimidazolidine-2,4,5-trione is unique due to its three carbonyl groups, which impart distinct chemical properties compared to its nitro derivatives. While the nitro derivatives are primarily used as explosives and high-energy materials, this compound finds applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-methylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCZWPYKMGQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190076
Record name Imidazolidinetrione, methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3659-97-0
Record name 1-Methyl-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3659-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolidinetrione, methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolidinetrione, methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylimidazolidine-2,4,5-trione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6.6 g of methylurea was added to 200 ml of anhydrous tetrahydrofuran and the suspension was stirred in an ice-water bath. 12.5 g of oxalyl chloride was added dropwise to the suspension, and the stirring was continued for 30 minutes in an ice-water bath. 200 ml of ethyl acetate and 70 ml of water were added to the reaction mixture and the organic layer was obtained by extraction. The water layer was further extracted with 130 ml of ethyl acetate. The resulting organic layer was dried over anhydrous sodium sulfate and evaporated to dryness, and the crude residue was recrystallized from ethyl acetate-hexane to give 10.0 g of 1-methylimidazolidinetrione in the form of colorless needle crystals. The resulting compound was stirred in 1N ammonia water for a hour at room temperature. The solution was evaporated to dryness and the residue was recrystallized from water-ethanol to give 7.7 g of 5-methyloxaluric acid ammonium salt (compound 1) in the form of colorless prism crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 1-methylurea (200 mg, 2.70 mmol) in dry tetrahydrofuran (6 mL) was added oxalyl chloride (0.26 mL, 2.97 mmol) dropwise, under a nitrogen atmosphere. The reaction mixture was stirred at 0-5° for 2 h and then allowed to warm to room temperature for 1 h before being diluted with water. The product was extracted with ethyl acetate, and the extracts were washed with water, dried and evaporated to give the product as an off-white solid (326 mg, 94%), mp 146-149° C. (lit. 145-148° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-methylimidazolidine-2,4,5-trione formed during the synthesis of 1-methyl-2,4,5-trinitroimidazole?

A1: Research indicates that this compound (9) is generated as a byproduct during the nitration of 1-methyl-2,4,5-triiodoimidazole (1). While the exact mechanism is not fully elaborated in the provided abstracts, it likely involves an oxidation side reaction under the harsh nitration conditions. [] The intended product, 1-methyl-2,4,5-trinitroimidazole (7), is formed alongside several other nitrated intermediates, indicating a complex reaction pathway susceptible to oxidation side reactions. []

Q2: What is the structural characterization of this compound?

A2: The provided research confirms the structure of this compound (9) was determined through single-crystal X-ray diffraction. [] While the specific molecular formula and weight aren't provided in the abstracts, the paper mentions characterization by IR, NMR, and elemental analysis. [] These techniques, in conjunction with X-ray diffraction, provide a comprehensive understanding of the compound's structure.

Q3: Are there any potential applications for this compound despite being a byproduct?

A3: The provided research focuses primarily on the synthesis and characterization of energetic materials. [] While this compound is identified as a byproduct, the research doesn't delve into its potential applications. Further investigation is needed to explore its properties and assess its suitability for other uses.

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